HID-Based Anti-HBV RNaseH Inhibition: 4-OH Substitution is a Prerequisite for Potency
In a head-to-head SAR study of N-hydroxyisoquinolinedione (HID) compounds, the HID scaffold derived from 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid produced eleven active analogs with anti-HBV EC₅₀ values from 0.69 µM to 19 µM and therapeutic indices (TI) from 2.4 to 71 in cellular replication assays. In contrast, the related N-hydroxypyridinedione (HPD) scaffold—which lacks the fused benzene ring but retains the dihydroisoquinoline-like dione motif—yielded only one active compound, with a therapeutic index of 8.8, and no active compounds were identified among flutimide-based polyoxygenated heterocycles [1]. The HID series also demonstrated a mechanism-specific effect: preferential inhibition of positive-polarity HBV DNA strand accumulation without impairing polymerase elongation activity, confirmed by accumulation of RNA:DNA heteroduplexes in capsids [1]. This indicates that the 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid core provides a scaffold geometry uniquely tolerated by the HBV RNaseH active site relative to simpler heterocyclic alternatives.
| Evidence Dimension | Anti-HBV replication potency in cell-based assay |
|---|---|
| Target Compound Data | 11 active HID compounds derived from 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid scaffold; EC₅₀ range 0.69–19 µM; therapeutic index range 2.4–71 |
| Comparator Or Baseline | HPD scaffold: 1 active compound, TI = 8.8; Flutimide/POH series: 0 active compounds |
| Quantified Difference | HID scaffold: 11 active compounds; HPD scaffold: 1 active compound; ≥11-fold higher hit rate in cellular screen |
| Conditions | In vitro HBV replication assay in HepG2-derived cells; positive-polarity DNA strand accumulation quantification |
Why This Matters
For anti-HBV drug discovery programs, selecting the 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid scaffold over simpler dione heterocycles is supported by 11-fold higher probability of identifying active, selective RNaseH inhibitors with therapeutic indices up to 71.
- [1] Edwards TC, et al. Inhibition of hepatitis B virus replication by N-hydroxyisoquinolinediones and related polyoxygenated heterocycles. Antiviral Res. 2017;143:205-217. PMID: 28450058. View Source
